5-(Azidomethyl)-2-ethyl-4-methyl-1,3-oxazole
Overview
Description
5-(Azidomethyl)-2-ethyl-4-methyl-1,3-oxazole is an organic compound that belongs to the class of azide-modified nucleosides. These compounds are known for their versatility in bioorthogonal labeling and functionalization, making them valuable tools in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is often referred to as a “click” reaction . This method is highly efficient and provides excellent yields.
Industrial Production Methods
In industrial settings, the production of azide-modified nucleosides, including 5-(Azidomethyl)-2-ethyl-4-methyl-1,3-oxazole, involves large-scale synthesis using automated systems. These systems ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions
5-(Azidomethyl)-2-ethyl-4-methyl-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: Reduction of the azido group can yield amines.
Substitution: The azido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Azidomethyl)-2-ethyl-4-methyl-1,3-oxazole has numerous applications in scientific research:
Chemistry: Used in the synthesis of various heterocycles and as a building block for complex molecules.
Biology: Employed in bioorthogonal labeling to study cellular processes and track biomolecules.
Medicine: Investigated for its potential in drug development and as a diagnostic tool.
Industry: Utilized in the production of pharmaceuticals and as a reagent in chemical manufacturing.
Mechanism of Action
The mechanism of action of 5-(Azidomethyl)-2-ethyl-4-methyl-1,3-oxazole involves its ability to participate in click chemistry reactions. The azido group reacts with alkynes in the presence of a copper catalyst to form stable triazole rings. This reaction is highly specific and efficient, making it ideal for labeling and functionalization applications .
Comparison with Similar Compounds
Similar Compounds
5-(Azidomethyl)-2-butyl-4-chloro-1H-imidazole: Another azide-modified nucleoside used in similar applications.
5-[4’-(Azidomethyl)-[1,1’-biphenyl]-2-yl]-1H-tetrazole: Used in the synthesis of sartan drugs.
Uniqueness
5-(Azidomethyl)-2-ethyl-4-methyl-1,3-oxazole is unique due to its specific structure, which allows for efficient and selective reactions in click chemistry. Its versatility in various scientific applications, from chemistry to medicine, sets it apart from other azide-modified nucleosides .
Properties
IUPAC Name |
5-(azidomethyl)-2-ethyl-4-methyl-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O/c1-3-7-10-5(2)6(12-7)4-9-11-8/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBVVANRGFWEIAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C(O1)CN=[N+]=[N-])C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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